Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-
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Overview
Description
Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core substituted with chloro, chlorophenyl, isoxazolyl, and methyl groups, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- typically involves multi-step organic reactions. One common method is the Vilsmeier-Haack reaction, which is used to form the quinoline core. This reaction involves the use of acetanilide or acetoacetanilide as starting materials, which are treated with reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,3-dione derivatives, while reduction can produce quinoline-2,3-diol derivatives .
Scientific Research Applications
Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Chloroquinoline
- 7-Methylquinoline
Uniqueness
Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isoxazolyl group, in particular, differentiates it from other quinoline derivatives and may contribute to its enhanced biological activity .
Properties
CAS No. |
650637-54-0 |
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Molecular Formula |
C19H12Cl2N2O |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
5-(2-chloro-7-methylquinolin-3-yl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C19H12Cl2N2O/c1-11-2-3-13-9-15(19(21)22-16(13)8-11)18-10-17(23-24-18)12-4-6-14(20)7-5-12/h2-10H,1H3 |
InChI Key |
VASYAQUBACMBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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